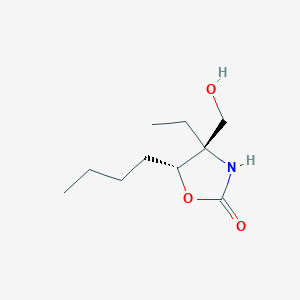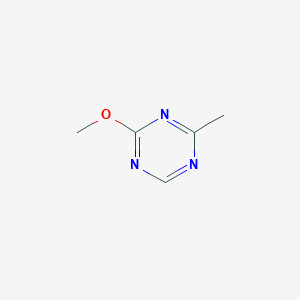![molecular formula C7H6F2N2O2S B12868651 4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
4-[(Difluoromethyl)thio]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Difluoromethyl)thio]-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2S and a molecular weight of 220.198 g/mol . This compound is characterized by the presence of a difluoromethylthio group attached to a nitroaniline core, making it a valuable building block in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline typically involves the introduction of the difluoromethylthio group to a nitroaniline precursor. One common method includes the reaction of 4-chloro-2-nitroaniline with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Difluoromethyl)thio]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(Difluoromethyl)thio]-2-nitroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Difluoromethyl)thio]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: A precursor in the synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline.
4-Fluoro-2-nitroaniline: Similar structure with a fluorine atom instead of the difluoromethylthio group.
4-Methylthio-2-nitroaniline: Contains a methylthio group instead of the difluoromethylthio group.
Uniqueness
This compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H6F2N2O2S |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
4-(difluoromethylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O2S/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 |
Clave InChI |
VAKBTQMLHNLUGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
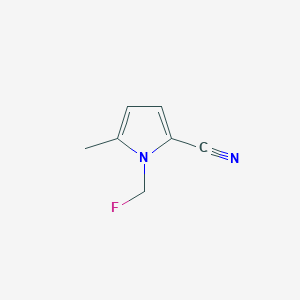
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
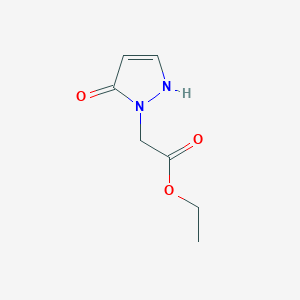
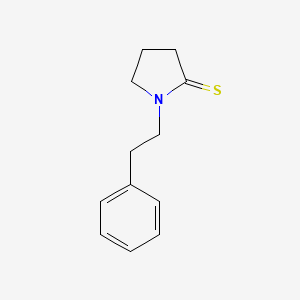
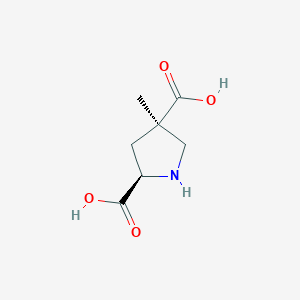
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
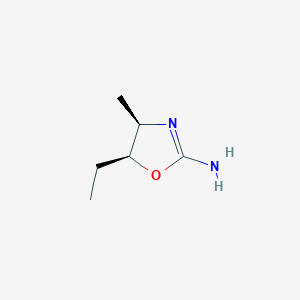
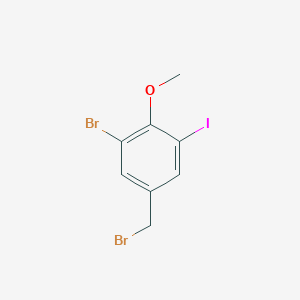
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
